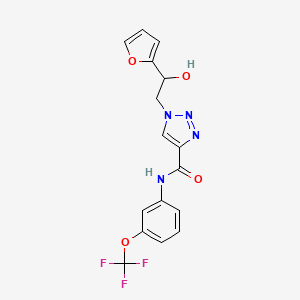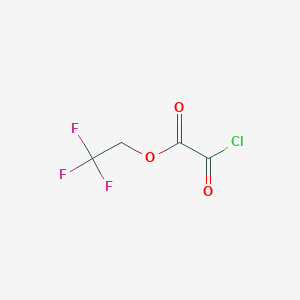
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H27ClN4O4 and its molecular weight is 567.04. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrolytic Reactions and Ring Opening
Quinazoline derivatives are subject to hydrolytic reactions leading to ring opening, a process essential in the synthesis of complex molecules. Shemchuk et al. (2010) demonstrated the hydrolytic cleavage of the quinazoline ring in certain derivatives, highlighting the chemical versatility and reactivity of quinazoline-based compounds which can be harnessed in synthesizing novel chemical entities with potential biological activities Shemchuk, L. A., Chernykh, V., Levashov, D., & Sytnik, K. (2010). Russian Journal of Organic Chemistry.
Antimicrobial Applications
Novel quinazolinone derivatives have been synthesized and evaluated for antimicrobial properties. Desai et al. (2007) synthesized new compounds showing promising antibacterial and antifungal activities, indicating the potential of quinazolinone derivatives as antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D. (2007). ChemInform. This suggests that similar compounds, including the one , could have applications in developing new antimicrobial drugs.
Anticancer and Docking Studies
Quinazolinone compounds have been subjected to anticancer evaluations and docking studies to understand their mechanism of action. Soda et al. (2022) described the synthesis of quinazolinone derivatives and their evaluation against various cancer cell lines, showing promising results in certain compounds Soda, A. K., Krishna C. S., P., Chilaka, S. K., Krishna E., V., Misra, S., & Madabhushi, S. (2022). RSC Advances. These findings underscore the potential therapeutic applications of quinazolinone derivatives in cancer treatment.
Anticonvulsant Activities
Further research has explored the anticonvulsant activities of quinazolinone derivatives. Kothayer et al. (2019) synthesized novel quinazolinone compounds and evaluated their anticonvulsant efficacy, discovering that some derivatives exhibited significant activity in standard tests Kothayer, H., Ibrahim, S., Soltan, M. K., Rezq, S., & Mahmoud, S. (2019). Drug Development Research. This research highlights the potential of quinazolinone derivatives in developing new treatments for epilepsy or related neurological conditions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-chlorobenzylamine with 2-(p-tolylamino)acetaldehyde to form the intermediate, which is then reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(p-tolylamino)acetaldehyde", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-(p-tolylamino)acetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate.", "Step 2: Reaction of the intermediate with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a catalyst such as acetic acid to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
931952-15-7 |
Formule moléculaire |
C32H27ClN4O4 |
Poids moléculaire |
567.04 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H27ClN4O4/c1-21-10-16-25(17-11-21)35-29(38)20-36-28-9-5-3-7-26(28)31(40)37(32(36)41)19-22-12-14-23(15-13-22)30(39)34-18-24-6-2-4-8-27(24)33/h2-17H,18-20H2,1H3,(H,34,39)(H,35,38) |
Clé InChI |
KRKJDRRUJVLZEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



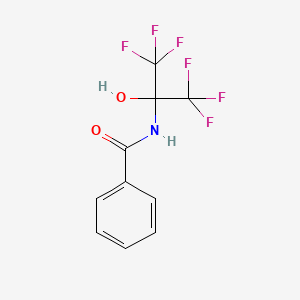
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)
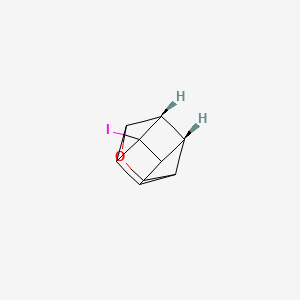
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)
methanone](/img/structure/B2798870.png)

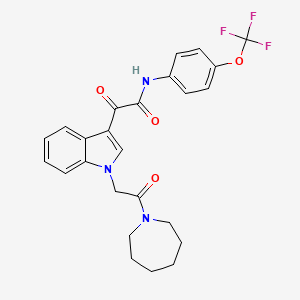
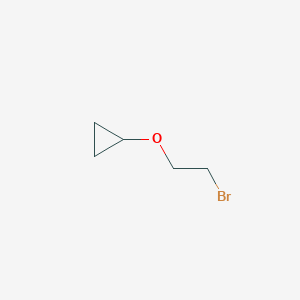
![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2798878.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2798880.png)

